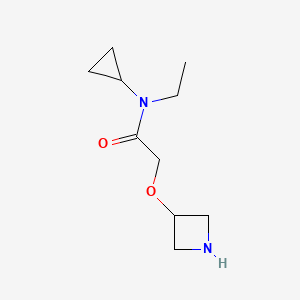
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide typically involves the following steps:
Formation of the Azetidine Ring:
Functionalization of the Azetidine Ring: The azetidine ring can be further functionalized through reactions such as aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines.
Coupling Reactions: The final compound can be obtained through coupling reactions, such as the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the azetidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Another azetidine derivative with significant biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Exhibits similar properties to the above compounds.
Uniqueness
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is unique due to its specific structural features, including the azetidine ring and the cyclopropyl and ethylacetamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
生物活性
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent studies.
The synthesis of this compound involves several chemical reactions, typically starting from azetidine derivatives. The compound's structure includes an azetidine ring, which contributes to its unique biological properties. The cyclopropyl and ethylacetamide moieties are significant for enhancing the compound's interaction with biological targets.
The primary mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to involve the modulation of specific enzyme pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
Table 1: Comparison of COX Inhibition by Related Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
Note: TBD indicates that specific data for the compound is yet to be determined.
Anti-inflammatory Effects
Preliminary studies indicate that derivatives of azetidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated effective inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . These findings suggest that this compound may also possess similar anti-inflammatory capabilities.
Case Studies and Research Findings
Recent research has focused on the pharmacological profiles of azetidine derivatives, including their anti-inflammatory and analgesic effects. In vivo studies have shown that these compounds can significantly reduce edema in animal models, indicating their potential for treating inflammatory conditions.
- Study on Edema Reduction : A study assessed the anti-inflammatory effects of azetidine derivatives through carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in swelling, comparable to standard NSAIDs like indomethacin .
- In Vitro COX Inhibition : Another investigation evaluated the inhibitory effects of related compounds on COX-1 and COX-2 enzymes. The results showed that certain derivatives had a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
属性
分子式 |
C10H18N2O2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide |
InChI |
InChI=1S/C10H18N2O2/c1-2-12(8-3-4-8)10(13)7-14-9-5-11-6-9/h8-9,11H,2-7H2,1H3 |
InChI 键 |
FRWGQEASGDSYDZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CC1)C(=O)COC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















